
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide, also known as ML352, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
科学研究应用
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been found to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been investigated for its potential use in the treatment of viral infections, such as Zika and Dengue fever.
作用机制
The mechanism of action of 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide involves the inhibition of a specific enzyme, called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and has been shown to be overexpressed in various types of cancer. By inhibiting LSD1, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide can prevent the growth and proliferation of cancer cells. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been shown to increase the levels of certain proteins that are involved in neuroprotection, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been found to have good pharmacokinetic properties, such as high oral bioavailability and good blood-brain barrier penetration, making it suitable for in vivo studies. However, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has shown promising results in preclinical studies, and there are several future directions for its development. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the identification of its specific molecular targets and pathways, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide can be used as a lead compound for the development of novel LSD1 inhibitors with improved potency and selectivity.
合成方法
The synthesis of 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide involves several steps, including the reaction of 2-methoxy-3-phenylpropylamine with 2-chloropropanoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonium acetate. The final product is obtained after purification using chromatography techniques. The synthesis method of 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
属性
IUPAC Name |
2-chloro-N-(2-methoxy-3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(14)13(16)15-9-12(17-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYIZXRPOHQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CC=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
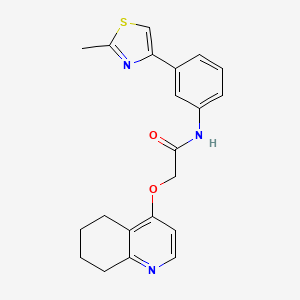
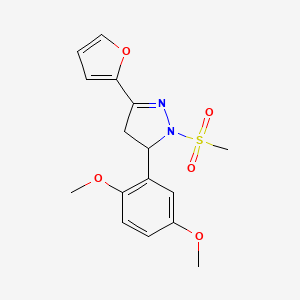
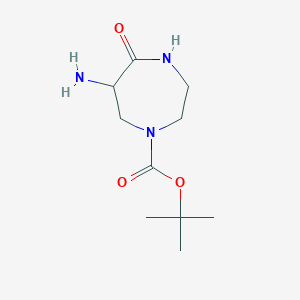

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2873844.png)
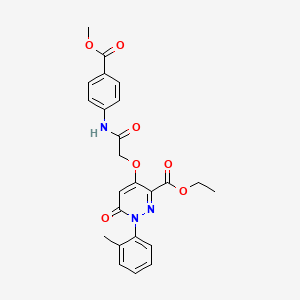
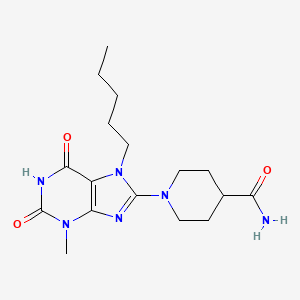


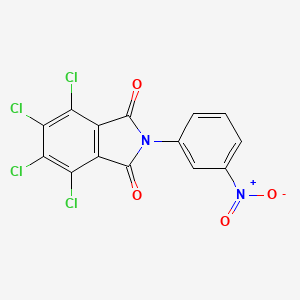
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2873852.png)